molecular formula C11H26Cl2N2O B7970928 3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride hydrate

3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride hydrate

Cat. No.: B7970928
M. Wt: 273.24 g/mol
InChI Key: NLFMBWPHZADGOL-UHFFFAOYSA-N
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Description

3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride hydrate is a chemical compound with the molecular formula C11H22N2·2HCl·H2O. It is a spirocyclic compound, meaning it contains a spiro-connected ring system. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride hydrate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde, followed by the introduction of the methyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and reactors can help optimize reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride: This compound has a similar spirocyclic structure but differs in the presence of a ketone group.

    3-Methyl-3,9-diazaspiro[5.6]dodecane: This compound lacks the dihydrochloride hydrate component.

Uniqueness

3-Methyl-3,9-diazaspiro[56]dodecane dihydrochloride hydrate is unique due to its specific spirocyclic structure and the presence of both dihydrochloride and hydrate components

Properties

IUPAC Name

3-methyl-3,10-diazaspiro[5.6]dodecane;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH.H2O/c1-13-9-5-11(6-10-13)3-2-7-12-8-4-11;;;/h12H,2-10H2,1H3;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFMBWPHZADGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCCNCC2)CC1.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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